In Vivo Signal-to-Background vs. 1M7
NAI delivers markedly greater signal intensity with concomitantly reduced background noise compared to the widely used SHAPE reagent 1M7 when applied to live cells [1]. Quantitative densitometry of cDNA truncation products from mouse U1 snRNA and 5S rRNA revealed that NAI modification generated substantially higher band intensities than 1M7 under identical in vivo conditions, while simultaneously exhibiting minimal non-specific background in unmodified control lanes [2]. The authors concluded that acylimidazole reagents NAI and NAI-N3 give markedly greater signals with lower background than 1M7 for in vivo measurement of the RNA structurome .
| Evidence Dimension | In vivo SHAPE modification efficiency (signal-to-background ratio) |
|---|---|
| Target Compound Data | NAI produces markedly greater signal with lower background than 1M7 in live-cell RNA structurome measurements |
| Comparator Or Baseline | 1M7 (1-methyl-7-nitroisatoic anhydride) produces lower signal and higher background under identical in vivo conditions |
| Quantified Difference | Qualitatively described as 'markedly greater' based on comparative densitometry; specific S/B ratios reported per band in the primary reference |
| Conditions | Mouse U1 snRNA and 5S rRNA in live cells; cDNA synthesis truncation assay with denaturing PAGE |
Why This Matters
Higher signal-to-background ratios directly improve the accuracy and reproducibility of RNA secondary structure models derived from SHAPE experiments, reducing false-positive structural assignments.
- [1] Lee B, Flynn RA, Kadina A, Guo JK, Kool ET, Chang HY. Comparison of SHAPE reagents for mapping RNA structures inside living cells. RNA. 2017;23(2):169-174. View Source
- [2] RNA Journal. Figure 2: Analysis of cDNA truncations generated by various SHAPE electrophiles on mouse U1 snRNA and 5S rRNA. RNA. 2017;23(2):169-174. View Source
